N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, selective functional group protection and deprotection, and chromatographic purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby blocking their function. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea: This compound also features an indole core with similar functional groups, but with a methylurea group instead of a carboxamide.
N-(2-methoxyethyl)-4-({4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide: Another compound with a methoxyethyl group, but with different core structures and functional groups.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and the indole core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-18-8-4-3-6-15(18)14-20(23)21(25)22-17-7-5-9-19-16(17)10-11-24(19)12-13-26-2/h3-11,14H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
MNSARMVYVSNBLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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